Elomotecan hydrochloride

  • This product is not intended for human or veterinary use. For research use only.
  • Catalog No.:

    S548613
  • CAS No.:

    220997-99-9
  • Molecular Formula:

    C29H32ClN3O4
  • Molecular Weight:

    522.03508
  • Purity:

    >98% (or refer to the Certificate of Analysis)
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Elomotecan (BN-80927) belongs to a novel family of camptothecin analogs, the homocamptothecins, developed on the concept of topoisomerase I (Topo I) inhibition and characterized by a stable seven-membered beta-hydroxylactone ring. Preclinical data reported here show that BN80927 retains Topo I poisoning activity in cell-free assay (DNA relaxation) as well as in living cells, in which in vivo complexes of topoisomerase experiments and quantification of DNA-protein-complexes stabilization, have confirmed the higher potency of BN80927 as compared with the Topo I inhibitor SN38. In addition, BN80927 inhibits Topo II-mediated DNA relaxation in vitro but without cleavable-complex stabilization, thus indicating catalytic inhibition. Moreover, a Topo I-altered cell line (KBSTP2), resistant to SN38, remains sensitive to BN80927, suggesting that a part of the antiproliferative effects of BN80927 are mediated by a Topo I-independent pathway. This hypothesis is also supported by in vitro data showing an antiproliferative activity of BN80927 on a model of resistance related to the noncycling state of cells (G(0)-G(1) synchronized). In cell growth assays, BN80927 is a very potent antiproliferative agent as shown by IC(50) values consistently lower than those of SN38 in tumor cell lines as well as in their related drug-resistant lines. BN80927 shows high efficiency in vivo in tumor xenograft studies using human androgen-independent prostate tumors PC3 and DU145. Altogether, these data strongly support the clinical development of BN80927. (Source: Cancer Res. 2004 Jul 15;64(14):4942-9).

CAS Number 220997-99-9
Product Name Elomotecan hydrochloride
IUPAC Name (20R)-6-chloro-20-ethyl-20-hydroxy-7-methyl-10-[(4-methylpiperidin-1-yl)methyl]-17-oxa-3,13-diazapentacyclo[11.9.0.02,11.04,9.015,21]docosa-1(22),2,4(9),5,7,10,15(21)-heptaene-14,18-dione;hydrochloride
Molecular Formula C29H32ClN3O4
Molecular Weight 522.03508
InChI InChI=1S/C29H32ClN3O4.ClH/c1-4-29(36)12-26(34)37-15-21-22(29)10-25-27-20(14-33(25)28(21)35)19(13-32-7-5-16(2)6-8-32)18-9-17(3)23(30)11-24(18)31-27;/h9-11,16,36H,4-8,12-15H2,1-3H3;1H/t29-;/m1./s1
InChI Key KAQREZSTQZWNAG-GDLZYMKVSA-N
SMILES CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O.Cl
Solubility Soluble in DMSO, not in water
Synonyms BN 80927, BN-80927, elomotecan
Canonical SMILES CCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O
Isomeric SMILES CC[C@]1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O
Purity >98% (or refer to the Certificate of Analysis)
Molecular Weight 522.03508
XLogP3 2.8
Exact Mass 521.20813
Appearance Solid powder
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII 44KA9Q75GT
Other CAS 220998-10-7
Wikipedia Elomotecan
Dates Modify: 2022-05-25

1: Yang S, Zhang WN. [Homocamptothecins--novel promising anticancer drugs as inhibitors of topoisomerase I]. Yao Xue Xue Bao. 2004 May;39(5):396-400. Review. Chinese. PubMed PMID: 15338888.
2: Demarquay D, Huchet M, Coulomb H, Lesueur-Ginot L, Lavergne O, Camara J, Kasprzyk PG, Prévost G, Bigg DC. BN80927: a novel homocamptothecin that inhibits proliferation of human tumor cells in vitro and in vivo. Cancer Res. 2004 Jul 15;64(14):4942-9. PubMed PMID: 15256467.
3: Denny WA, Baguley BC. Dual topoisomerase I/II inhibitors in cancer therapy. Curr Top Med Chem. 2003;3(3):339-53. Review. PubMed PMID: 12570767.
4: Ulukan H, Swaan PW. Camptothecins: a review of their chemotherapeutic potential. Drugs. 2002;62(14):2039-57. Review. PubMed PMID: 12269849.
5: Huchet M, Demarquay D, Coulomb H, Kasprzyk P, Carlson M, Lauer J, Lavergne O, Bigg D. The dual topoisomerase inhibitor, BN 80927, is highly potent against cell proliferation and tumor growth. Ann N Y Acad Sci. 2000;922:303-5. PubMed PMID: 11193907.
6: Demarquay D, Coulomb H, Huchet M, Lesueur-Ginot L, Camara J, Lavergne O, Bigg D. The homocamptothecin, BN 80927, is a potent topoisomerase I poison and topoisomerase II catalytic inhibitor. Ann N Y Acad Sci. 2000;922:301-2. PubMed PMID: 11193906.
7: Lavergne O, Harnett J, Rolland A, Lanco C, Lesueur-Ginot L, Demarquay D, Huchet M, Coulomb H, Bigg DC. BN 80927: a novel homocamptothecin with inhibitory activities on both topoisomerase I and topoisomerase II. Bioorg Med Chem Lett. 1999 Sep 6;9(17):2599-602. PubMed PMID: 10498216.

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